molecular formula C20H23N3O B12788703 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- CAS No. 126568-02-3

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl-

Katalognummer: B12788703
CAS-Nummer: 126568-02-3
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: GHOXUBCKBWJHMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, particularly their anxiolytic, sedative, and muscle relaxant effects. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- typically involves the reaction of o-phenylenediamine with ketones under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The process involves multiple steps, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- involves binding to specific receptors in the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can influence its potency, duration of action, and side effect profile .

Eigenschaften

CAS-Nummer

126568-02-3

Molekularformel

C20H23N3O

Molekulargewicht

321.4 g/mol

IUPAC-Name

1-[3-(dimethylamino)propyl]-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C20H23N3O/c1-22(2)13-8-14-23-19-12-7-6-11-17(19)21-18(15-20(23)24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3

InChI-Schlüssel

GHOXUBCKBWJHMH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.